molecular formula C12H18N2O4 B2698012 1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid CAS No. 1855945-23-1

1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2698012
CAS No.: 1855945-23-1
M. Wt: 254.286
InChI Key: JMCBYVOZDQLBDF-UHFFFAOYSA-N
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Description

1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by its unique pyrazole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of functional groups such as the tert-butoxy and carboxylic acid moieties contributes to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the tert-butoxy group: This step often involves the alkylation of the pyrazole ring using tert-butyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, facilitating binding to active sites. The tert-butoxy and carboxylic acid groups can further modulate the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid
  • 1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-5-carboxylic acid
  • 1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-4-carboxamide

Uniqueness

1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which influences its chemical reactivity and biological activity. The presence of the tert-butoxy group provides steric hindrance, affecting the compound’s interaction with other molecules and its stability under various conditions.

This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications

Properties

IUPAC Name

1-[2-methyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-8(11(17)18-12(2,3)4)6-14-7-9(5-13-14)10(15)16/h5,7-8H,6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCBYVOZDQLBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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